molecular formula C6H6Br2S B14595627 Thiophene, 2,5-bis(bromomethyl)- CAS No. 59311-25-0

Thiophene, 2,5-bis(bromomethyl)-

Cat. No.: B14595627
CAS No.: 59311-25-0
M. Wt: 269.99 g/mol
InChI Key: RRMRKIZTLRYBDT-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis(bromomethyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of two bromomethyl groups at the 2 and 5 positions of the thiophene ring. Thiophene derivatives are known for their significant applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene, 2,5-bis(bromomethyl)- can be synthesized through various methods. One common approach involves the bromination of 2,5-dimethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2,5-bis(bromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiophene, 2,5-bis(bromomethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2,5-bis(bromomethyl)- involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Thiophene, 2,5-bis(bromomethyl)- can be compared with other thiophene derivatives such as:

Conclusion

Thiophene, 2,5-bis(bromomethyl)- is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable building block in synthetic chemistry. The compound’s potential in medicinal chemistry and material science continues to drive research and development efforts, highlighting its importance in modern scientific endeavors.

Properties

CAS No.

59311-25-0

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

IUPAC Name

2,5-bis(bromomethyl)thiophene

InChI

InChI=1S/C6H6Br2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2

InChI Key

RRMRKIZTLRYBDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CBr)CBr

Origin of Product

United States

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